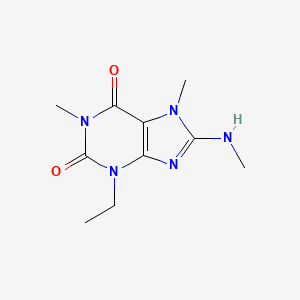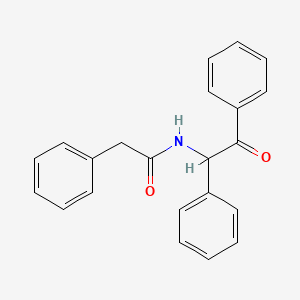![molecular formula C18H16Cl2N6O4 B13998062 N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine] CAS No. 21323-08-0](/img/structure/B13998062.png)
N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- typically involves the reaction of 1,4-piperazinediamine with 4-chloro-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction . The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or microwave-assisted synthesis to enhance the reaction efficiency and yield. These methods allow for better control over reaction parameters and can significantly reduce the reaction time compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups replacing the original nitro and chloro groups .
Applications De Recherche Scientifique
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-NITROPHENYL)METHYLENE]-
- 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLOROPHENYL)METHYLENE]-
Uniqueness
The combination of these functional groups allows for a wider range of chemical modifications and enhances the compound’s versatility in various research and industrial applications .
Propriétés
Numéro CAS |
21323-08-0 |
|---|---|
Formule moléculaire |
C18H16Cl2N6O4 |
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
1-(4-chloro-3-nitrophenyl)-N-[4-[(4-chloro-3-nitrophenyl)methylideneamino]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H16Cl2N6O4/c19-15-3-1-13(9-17(15)25(27)28)11-21-23-5-7-24(8-6-23)22-12-14-2-4-16(20)18(10-14)26(29)30/h1-4,9-12H,5-8H2 |
Clé InChI |
BUMHDHHMVGTQLX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)
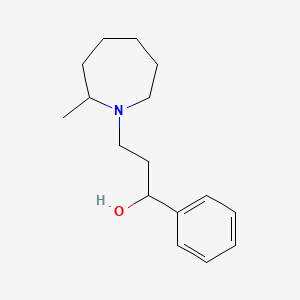
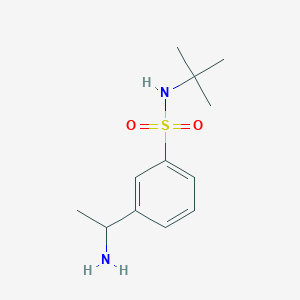
![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
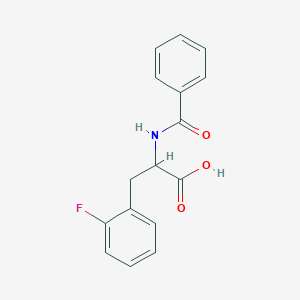
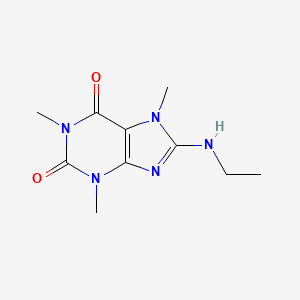
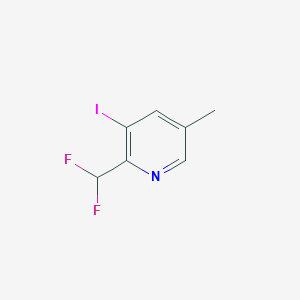
![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
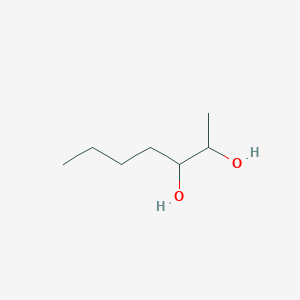
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
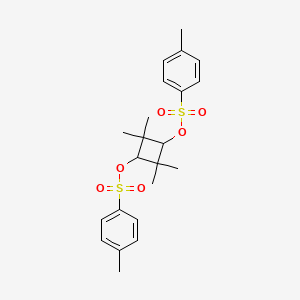
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
